(3-Chloroquinoxalin-2-yl)methanamine hydrochloride
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Overview
Description
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride is a chemical compound belonging to the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride typically involves the chlorination of quinoxalin-2(1H)-ones using chloroform (CHCl3) as a chlorine source under photoredox-catalyzed conditions. This method is characterized by mild reaction conditions, excellent regioselectivity, and the use of readily available chlorination agents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Photoredox Reactions: As mentioned earlier, the compound can be synthesized through photoredox-catalyzed chlorination.
Common reagents used in these reactions include chloroform, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(3-Chloroquinoxalin-2-yl)methanaminehydrochloride can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A compound with potential anticancer properties.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: An antibiotic used in animal feed.
These compounds share a similar quinoxaline core structure but differ in their substituents and specific biological activities. The uniqueness of (3-Chloroquinoxalin-2-yl)methanaminehydrochloride lies in its specific chemical structure and the resulting pharmacological properties.
Properties
Molecular Formula |
C9H9Cl2N3 |
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Molecular Weight |
230.09 g/mol |
IUPAC Name |
(3-chloroquinoxalin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9;/h1-4H,5,11H2;1H |
InChI Key |
KJNRCFLDBXASJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CN.Cl |
Origin of Product |
United States |
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